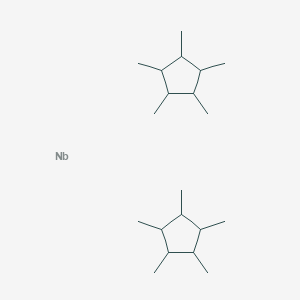

Trihydridobis(pentamethylcyclopentadienyl)niobium(V)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound with the chemical formula [(CH₃)₅C₅]₂NbH₃. It is known for its unique structure, which includes a niobium center bonded to two pentamethylcyclopentadienyl ligands and three hydride ligands.

Applications De Recherche Scientifique

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as thin films and nanomaterials.

LED Manufacturing: It is used as a precursor material in the production of light-emitting diodes (LEDs).

Safety and Hazards

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is classified as a flammable solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas . Contact with air should be avoided . In case of eye contact, rinse cautiously with water for several minutes . If symptoms persist, consult a doctor .

Mécanisme D'action

Target of Action

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications .

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (in this case, niobium) forms a bond with a carbon atom in the organic ligand .

Biochemical Pathways

Organometallic compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

As a general note, the effects of organometallic compounds can vary widely depending on their structure and the nature of the metal and organic components .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trihydridobis(pentamethylcyclopentadienyl)niobium(V). For instance, the compound’s insolubility in water could affect its behavior in aqueous environments. Additionally, the compound should be handled under an inert atmosphere , suggesting that it may be sensitive to oxidation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) can be synthesized through various methods. One common synthetic route involves the reaction of niobium pentachloride (NbCl₅) with pentamethylcyclopentadiene (Cp*H) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for Trihydridobis(pentamethylcyclopentadienyl)niobium(V) are not widely documented, the compound is generally produced in research laboratories for specialized applications. The synthesis involves careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Ligand substitution reactions can occur, where the hydride ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with Trihydridobis(pentamethylcyclopentadienyl)niobium(V) include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen gas or metal hydrides, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving Trihydridobis(pentamethylcyclopentadienyl)niobium(V) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield niobium(V) oxides, while substitution reactions can produce a variety of niobium complexes with different ligands .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(ethylcyclopentadienyl)niobium(IV) dichloride

- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV)

- Pentakis(dimethylamino)niobium(V)

- Niobium isopropoxide

Uniqueness

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is unique due to its specific combination of pentamethylcyclopentadienyl ligands and hydride ligands. This structure imparts distinct reactivity and stability compared to other niobium compounds. Its ability to undergo a variety of chemical reactions and its applications in catalysis and materials science further highlight its uniqueness .

Propriétés

IUPAC Name |

niobium;1,2,3,4,5-pentamethylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTMRLFHZJSONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40Nb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-3-nitrobenzamide](/img/structure/B6310501.png)

![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310517.png)

![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B6310525.png)

![N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B6310533.png)

![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)

![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)

![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)

![1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310590.png)

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)

![1-[(2S)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310602.png)